molecular formula C18H20N2O2 B7476280 N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide

N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide

Cat. No. B7476280
M. Wt: 296.4 g/mol
InChI Key: NXRSHMMGSFBFNE-UHFFFAOYSA-N
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Description

N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide, also known as URB597, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.

Mechanism of Action

N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide works by inhibiting FAAH, which is responsible for breaking down the endocannabinoid anandamide. By inhibiting FAAH, this compound increases levels of anandamide, which can activate cannabinoid receptors in the body. This activation of the endocannabinoid system has been linked to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can reduce pain and inflammation, decrease anxiety and depression-like behaviors, and modulate reward pathways in the brain. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. Additionally, this compound has been shown to have a good safety profile in preclinical studies. However, one limitation of this compound is its short half-life, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for research on N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide. One area of interest is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to fully understand the therapeutic potential of this compound in a variety of conditions. Finally, the development of novel delivery methods may help to overcome the limitations of this compound's short half-life.

Synthesis Methods

The synthesis of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide involves several steps, including the condensation of 2,4-dimethylbenzoyl chloride with 3-(dimethylamino)phenol to form the intermediate 2,4-dimethyl-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with dimethylcarbamoyl chloride to produce this compound.

Scientific Research Applications

N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including pain, anxiety, and addiction. This compound has been shown to increase levels of the endocannabinoid anandamide by inhibiting FAAH, which is responsible for its breakdown.

properties

IUPAC Name

N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-8-9-16(13(2)10-12)17(21)19-15-7-5-6-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRSHMMGSFBFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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